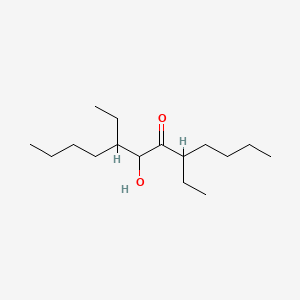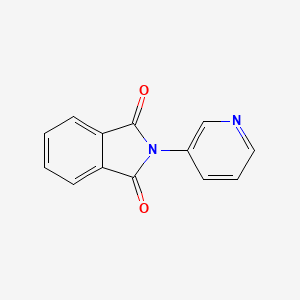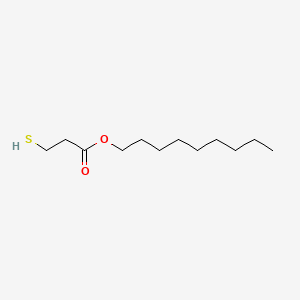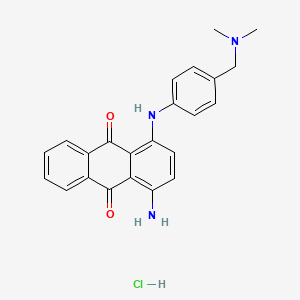
2,2-Diallyloxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diallyloxypropane is an organic compound with the molecular formula C9H16O2. It is characterized by the presence of two allyloxy groups attached to a propane backbone.
Méthodes De Préparation
The synthesis of 2,2-Diallyloxypropane typically involves the reaction of allyl alcohol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
2,2-Diallyloxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2-Diallyloxypropane has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and the development of new biochemical assays.
Medicine: Research into the potential medicinal properties of this compound is ongoing, with studies exploring its use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,2-Diallyloxypropane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the allyloxy groups, which can participate in a range of chemical transformations. The exact molecular targets and pathways involved in its action are subject to ongoing research .
Comparaison Avec Des Composés Similaires
2,2-Diallyloxypropane can be compared with other similar compounds such as 2,2-Dimethoxypropane and 2,2-Diethoxypropane. These compounds share a similar structural framework but differ in the nature of the substituent groups attached to the propane backbone.
Similar compounds include:
- 2,2-Dimethoxypropane
- 2,2-Diethoxypropane
- 2,2-Dipropoxypropane
Each of these compounds has its own set of chemical properties and applications, making them valuable in different contexts within scientific research and industry .
Propriétés
Numéro CAS |
35219-73-9 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2,2-bis(prop-2-enoxy)propane |
InChI |
InChI=1S/C9H16O2/c1-5-7-10-9(3,4)11-8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
Clé InChI |
FMEUTDDJZQKSOU-UHFFFAOYSA-N |
SMILES |
CC(C)(OCC=C)OCC=C |
SMILES canonique |
CC(C)(OCC=C)OCC=C |
Key on ui other cas no. |
35219-73-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1619458.png)


![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)

![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)


